3-Bromo-2-nitrobenzaldehyde
Overview
Description
3-Bromo-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Conditions :
- The synthesis of 3-Nitrobenzaldehyde, a compound closely related to 3-Bromo-2-nitrobenzaldehyde, has been achieved from 3-nitrotoluene using a catalytic process. This synthesis involves bromination, hydration, and oxidation steps, yielding a high purity product (Lu Chun-xu, 2007).
Chemical Properties and Reactions :
- The compound (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, which is synthesized from 4-hydroxy-3-nitrobenzaldehyde and 3-bromobenzohydrazide, demonstrates significant chemical stability and forms distinct crystal structures. This highlights the utility of this compound derivatives in crystallography and molecular design (Guo-Biao Cao & Xiao-Ya Wang, 2009).
Molecular Structure Analysis :
- Quantum mechanical studies on molecules like 2-nitro- and 3-nitrobenzaldehydes, which are structurally related to this compound, have been conducted. These studies reveal insights into the noncoplanar conformations and intramolecular interactions in such compounds, enhancing our understanding of their chemical behavior (C. I. Sainz-Díaz, 2002).
Applications in Synthesis of Other Compounds :
- This compound derivatives are used in the synthesis of various compounds. For example, its derivatives have been employed in the preparation of enantiopure 2-C-glycosyl-3-nitrochromenes, showcasing its utility in synthesizing complex organic molecules (R. Soengas et al., 2013).
Catalysis and Chemical Reactions :
- The compound has been used in the catalytic preparation of dihydropyridines, highlighting its role in facilitating significant chemical reactions. This application is particularly relevant in pharmaceutical synthesis, where such catalysts can lead to the production of valuable medicinal compounds (Elizabeth Perozo-Rondón et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated and nitro compounds often interact with various biological targets, including proteins and enzymes, through electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 3-Bromo-2-nitrobenzaldehyde is likely to involve electrophilic aromatic substitution reactions . In these reactions, the bromine and nitro groups on the benzaldehyde ring can act as electrophiles, reacting with nucleophilic sites on biological targets .
Biochemical Pathways
The bromine and nitro groups on the benzaldehyde ring could potentially alter the function of these proteins or enzymes, thereby affecting the associated biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s physicochemical properties, such as its lipophilicity and water solubility, would likely influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological targets and the nature of its interactions with these targets. Given the compound’s potential for electrophilic aromatic substitution reactions, it could potentially alter the structure and function of target proteins or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be affected by factors such as pH, temperature, and the presence of other reactive species . Additionally, the compound’s efficacy could be influenced by factors such as its concentration and the presence of other compounds that may interact with the same targets .
Properties
IUPAC Name |
3-bromo-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQBQQNIUAQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610816 | |
Record name | 3-Bromo-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882772-99-8 | |
Record name | 3-Bromo-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described in the research for 3-Bromo-2-nitrobenzaldehyde?
A1: The research article [] outlines a novel five-step chemical synthesis method for this compound using 1,3-dibromo-2-nitrobenzene as the starting material. The significance of this method lies in its reported advantages of low cost and high yield compared to potential alternative synthetic routes. The researchers achieve this through a series of reactions including substitution, decarboxylation, oxidation, reduction, and hydroformylation. This efficient approach could be beneficial for producing this compound for various applications.
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